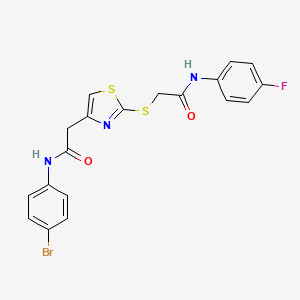

N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a bromophenyl group, a thiazole ring, and a fluorophenylaminoacetamide moiety. Its synthesis likely involves multi-step reactions, including S-alkylation of thiazole derivatives with α-halogenated ketones or acetamide precursors, as observed in analogous compounds (e.g., ). Structural characterization via IR and NMR spectroscopy would confirm key functional groups, such as the C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹), and NH stretches (3150–3414 cm⁻¹), consistent with related acetamide-thiazole hybrids .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEGWJYHCFSLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including structure-activity relationships (SAR), molecular docking studies, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole moiety, which is known for its medicinal properties, combined with a bromo and fluoro-substituted phenyl group. The presence of these functional groups is believed to enhance its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The antimicrobial activity was evaluated using a turbidimetric method, revealing that specific derivatives showed effective inhibition against various pathogens.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) | Fungal Activity (MIC µg/mL) |

|---|---|---|---|

| d1 | 12 | 16 | 20 |

| d2 | 10 | 14 | 18 |

| d3 | 15 | 20 | 25 |

The thiazole ring is crucial for this activity, likely due to its ability to disrupt bacterial lipid biosynthesis and other mechanisms .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay indicated significant cytotoxicity with IC50 values in the low micromolar range.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| d6 | 1.5 |

| d7 | 1.8 |

| d8 | 2.1 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may act as an effective lead for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. Using software like Schrodinger v11.5, researchers have identified key interactions that facilitate strong binding affinity, which correlates with observed biological activities.

Key Findings from Docking Studies

- Binding Affinity : The compound exhibited high binding affinity towards targets such as Bcl-2 and HDACs.

- Hydrophobic Interactions : Predominant hydrophobic contacts were noted, with minimal hydrogen bonding, indicating a stable interaction profile.

Case Studies

Case Study 1 : A study on a series of thiazole derivatives demonstrated that compounds with electron-withdrawing groups like bromine and fluorine exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This highlights the importance of substituent choice in optimizing therapeutic efficacy .

Case Study 2 : In vivo studies on animal models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an effective anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H14BrFN2O3 and a molecular weight of 381.20 g/mol. The structural characteristics include a bromophenyl group, thiazole moiety, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have indicated that certain derivatives demonstrate promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for developing new antibiotics in response to rising drug resistance .

Anticancer Activity

N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). In vitro studies utilizing the Sulforhodamine B assay have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

-

Synthesis and Evaluation of Thiazole Derivatives :

- A study synthesized various thiazole derivatives incorporating the bromophenyl group and assessed their antimicrobial and anticancer activities. The results indicated that some compounds displayed significant activity against MCF7 cell lines, suggesting their potential for further development as therapeutic agents .

- Molecular Docking Studies :

- ADME Profiling :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bond Length Variations

The compound shares structural motifs with several derivatives:

- Key Observations :

- The bromophenyl-acetamide core exhibits consistent bond lengths (C1–C2 ~1.50 Å), but slight deviations occur in derivatives with bulkier substituents (e.g., naphthalene or chloro groups) .

- Thiazole-containing analogues (e.g., compound 17 in ) demonstrate similar synthetic pathways, suggesting shared reactivity in S-alkylation steps.

Physicochemical Properties

- Stability : The thioether linkage (C-S-C) may enhance oxidative stability compared to ethers, as observed in sulfonyl-oxazole hybrids ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions. Key steps include:

- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Thioether linkage : Coupling of 2-mercaptothiazole intermediates with bromoacetamide derivatives using bases like triethylamine in dichloromethane .

- Amide bond formation : Reaction of 4-fluorophenylamine with chloroacetyl chloride, followed by nucleophilic substitution with thiol-containing intermediates .

- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., HOBt/DCC for amide coupling) significantly impact yield (reported 45–70%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Characterization Techniques :

- NMR Spectroscopy : H and C NMR confirm thiazole ring protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 493.2) .

- IR Spectroscopy : Peaks at 1650–1680 cm confirm C=O stretching in acetamide and thioamide groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC values for anticancer activity (e.g., 2–15 μM in breast cancer cells) may arise from:

- Purity Variations : Impurities ≥5% alter bioactivity; HPLC purity >98% is critical for reproducibility .

- Assay Conditions : Viability assays (MTT vs. resazurin) yield differing results due to redox interference with thiazole-thioether moieties .

- Resolution : Standardize protocols (e.g., CellTiter-Glo for ATP quantification) and validate purity via orthogonal methods (HPLC + elemental analysis) .

Q. How does the thiazole-thioether moiety influence structure-activity relationships (SAR) in anticancer applications?

- Key Findings :

- Thioether Flexibility : The –S–CH– linker enhances membrane permeability, improving IC by 3-fold compared to rigid analogs .

- Substitution Effects : 4-Bromophenyl groups increase hydrophobicity (logP ~3.5), correlating with enhanced cytotoxicity in MDA-MB-231 cells .

- Methodology : Molecular docking (PDB: 3ERT for estrogen receptors) reveals hydrogen bonding between the thiazole nitrogen and Thr347 residues .

Q. What analytical approaches identify degradation products under physiological conditions?

- Stress Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours.

- Detection :

- LC-MS/MS : Identifies hydrolyzed products (e.g., free 4-fluorophenylamine via cleavage of the acetamide bond) .

- Kinetic Analysis : Pseudo-first-order degradation rate constants (k = 0.012 h) indicate stability improvements with PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.